Product packaging for 1-(1-Phenylvinyl)pyridinium(Cat. No.:)

1-(1-Phenylvinyl)pyridinium

Cat. No.: B280618
M. Wt: 182.24 g/mol
InChI Key: GQBRDFDGPIWBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylvinyl)pyridinium is a versatile chemical reagent built on an N-vinylpyridinium scaffold, a class of compounds recognized for its utility as a potent electrophile in synthetic organic chemistry . This structure makes it a valuable building block for constructing more complex nitrogen-containing heterocycles through nucleophilic addition reactions . Researchers can leverage this compound to introduce a pyridinium moiety into molecular frameworks, facilitating the development of novel compounds for various research fields. The electron-deficient nature of the pyridinium ring also suggests potential applications in the design of push-pull chromophores for materials science, similar to other pyridinium-based structures used in dye chemistry and photovoltaics . As a cationic molecule, it may serve as a precursor for functionalized ionic liquids or as a structural component in the design of bioactive molecules, given the established clinical relevance of the pyridine scaffold in medicinal chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N+ B280618 1-(1-Phenylvinyl)pyridinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N+

Molecular Weight

182.24 g/mol

IUPAC Name

1-(1-phenylethenyl)pyridin-1-ium

InChI

InChI=1S/C13H12N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2/q+1

InChI Key

GQBRDFDGPIWBGM-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)[N+]2=CC=CC=C2

Canonical SMILES

C=C(C1=CC=CC=C1)[N+]2=CC=CC=C2

Origin of Product

United States

Structural Context Within Pyridinium Chemistry

The 1-(1-phenylvinyl)pyridinium cation is characterized by a positively charged nitrogen atom, a hallmark of all pyridinium (B92312) compounds. This positive charge results from the quaternization of the nitrogen atom in the pyridine (B92270) ring. The structure is distinguished by the N-substituent, a 1-phenylvinyl group. This group consists of a vinyl moiety (-CH=CH₂) where one of the vinyl protons is replaced by a phenyl ring.

The pyridine ring itself is an aromatic system with six delocalized π-electrons. wikipedia.org The nitrogen atom, being more electronegative than the carbon atoms, creates a dipole moment and influences the electron density distribution within the ring. wikipedia.org The attachment of the 1-phenylvinyl group to the pyridinium nitrogen introduces several key structural elements:

Stereochemistry: The double bond in the vinyl group allows for the possibility of E/Z isomerism, although for a 1,1-disubstituted alkene like the 1-phenylvinyl group, this is not a factor.

The nature of the counter-anion associated with the pyridinium cation (e.g., bromide, tetrafluoroborate, or a more complex anion like tetracyanocyclopentadienide) is crucial for the isolation and handling of these salts, but the core chemical reactivity is primarily dictated by the structure of the cation itself. thieme-connect.comresearchgate.net

Rationale for Academic Investigation of N Vinyl Pyridinium Systems

Direct N-Quaternization Routes to this compound Derivatives

Direct N-quaternization of the pyridine ring is a fundamental approach for the synthesis of this compound salts. This method involves the direct reaction of a pyridine derivative with a suitable vinylating agent.

Formation via Pyridine Alkylation Analogues

The synthesis of N-vinylpyridinium salts can be achieved through methods analogous to traditional pyridine alkylation. One reported method involves the reaction of pyridine with (1,2-dibromoethyl)benzene. In this process, the pyridine nitrogen acts as a nucleophile, displacing one of the bromine atoms to form an intermediate, which upon elimination, yields the desired N-(1-phenylvinyl)pyridinium salt. thieme-connect.com This reaction is typically carried out at elevated temperatures. thieme-connect.com

Another strategy involves the quaternization of poly(4-vinyl pyridine) (PVP) with activated halides like chloro 2-propanone and 2-chloroacetamide. itu.edu.trresearchgate.net While this method applies to a polymeric backbone, it demonstrates the principle of using activated leaving groups adjacent to a carbonyl or other electron-withdrawing group to facilitate the quaternization of the pyridine nitrogen. itu.edu.trresearchgate.net Although common alkyl halides often result in incomplete quaternization of PVP, activated halides can lead to quantitative conversion. itu.edu.trresearchgate.net The kinetics of these reactions are influenced by the size of the alkyl group, with larger groups leading to a retardation of the reaction rate. rsc.org

A simple and efficient procedure for the synthesis of N-vinyl-substituted pyridones involves the reaction of ketones with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by treatment with a base. chemrxiv.orgresearchgate.net This method is notable for its excellent functional-group tolerance and procedural simplicity. chemrxiv.orgresearchgate.net

Synthesis of N-Quaternized Ketene (B1206846) Hemiaminal Pyridinium Salts

A general and robust method for the synthesis of bench-stable N-quaternized ketene N,O-acetals, which are related to N-vinyl pyridinium salts, has been developed. chemrxiv.orgchemrxiv.orgresearchgate.net This approach involves the treatment of pyridine bases with acetylenic ethers, such as ethoxyacetylene, in the presence of a Brønsted or Lewis acid like triflic acid. chemrxiv.orgchemrxiv.orgresearchgate.net The resulting N-(1-ethoxyvinyl)pyridinium salts are often remarkably stable and can be purified by column chromatography. chemrxiv.org

The stability and reactivity of these compounds have been investigated, and in some cases, their crystal structures have been determined. For instance, the crystal structure of 1-(1-ethoxyethenyl)-2-[methyl(phenyl)amino]pyridin-1-ium trifluoromethanesulfonate (B1224126) has been reported, providing a rare example of a structurally characterized pyridinium ketene hemiaminal. nih.govnsf.gov These N-quaternized ketene N,O-acetals can serve as precursors to highly reactive ketenium ions, which can be utilized in further synthetic transformations. chemrxiv.orgresearchgate.net

Table 1: Synthesis of N-(1-ethoxyvinyl) Pyridinium Salts

Pyridine Substrate Acid Product Stability Reference
Pyridine Triflic Acid N-(1-ethoxyvinyl)pyridinium triflate Bench-stable chemrxiv.org
2-Chloropyridine Triflic Acid 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate Stable chemrxiv.org
2-Bromopyridine Triflic Acid 2-Bromo-1-(1-ethoxyvinyl)pyridinium triflate Stable chemrxiv.org
2-Iodopyridine Triflic Acid 2-Iodo-1-(1-ethoxyvinyl)pyridinium triflate Stable chemrxiv.org
Aniline Triflic Acid N-(1-ethoxyvinyl)anilinium triflate Stable chemrxiv.orgresearchgate.net

Transition Metal-Catalyzed Approaches to Related N-Vinyl Pyridine Structures

Transition metal catalysis offers powerful and versatile methods for the formation of C-C bonds, which can be applied to the synthesis of precursors for N-vinyl pyridinium salts.

Palladium-Catalyzed C-H Alkenylation in Heterocyclic Systems

Palladium-catalyzed C-H alkenylation has emerged as a highly effective strategy for the synthesis of vinyl-substituted heterocycles. For instance, the direct C-H alkenylation of pyridine N-oxides with various olefins can be achieved with high regio-, stereo-, and chemoselectivity using a palladium catalyst. acs.orgnih.govresearchgate.net This method provides access to ortho-alkenylated pyridine N-oxides, which can be further manipulated. acs.orgnih.govresearchgate.net

Another approach involves the palladium-catalyzed C-H alkenylation of α,β-unsaturated oxime ethers with alkenes to produce multi-substituted pyridines. rsc.orgacs.org This method utilizes a Pd(OAc)₂ catalyst and a sterically hindered pyridine ligand to achieve complete regioselectivity. rsc.orgacs.org The reaction is believed to proceed through aza-6π-electrocyclization of a β-alkenylated α,β-unsaturated oxime intermediate. rsc.orgacs.org Furthermore, the decarboxylative alkenylation of imidazo[1,2-a]pyridines with α,β-unsaturated carboxylic acids using a palladium catalyst has been reported to yield products such as 2-phenyl-3-(1-phenylvinyl)imidazo[1,2-a]pyridine. thieme-connect.com

Nickel(0)-Catalyzed Cross-Coupling for Vinyl Pyridine Precursors

Nickel(0)-catalyzed cross-coupling reactions provide an alternative route to vinyl pyridine precursors. These reactions often utilize more readily available and economical starting materials compared to some palladium-catalyzed methods. A notable example is the nickel-catalyzed reductive cross-coupling of vinyl triflates with boron-substituted vinyl bromides, which allows for the synthesis of complex dienylboronates. chinesechemsoc.org The mechanism is thought to involve the initial oxidative addition of the bromovinylboronate to the Ni(0) species. chinesechemsoc.org

Nickel-catalyzed cross-coupling reactions involving the activation of C-O bonds, such as those in aryl pivalates, have also been developed. acs.org These Heck-type reactions enable the coupling of aryl and vinyl pivalates with olefins, providing access to 1,2-disubstituted olefin products. acs.org The use of nickel catalysts is advantageous due to their ability to activate stronger C-O bonds, often with less exotic ligands compared to palladium catalysts. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

Electrophile 1 Electrophile 2 Catalyst System Product Type Reference
Vinyl triflate Boron-substituted vinyl bromide Ni(0) Dienylboronate chinesechemsoc.org
Aryl pivalate Styrene Ni(cod)₂ / dppf 1,2-Disubstituted olefin acs.org
Vinyl pivalate α-Olefin Ni(cod)₂ / dppf 1,2-Disubstituted olefin acs.org
Aryl methyl ether Grignard reagent Ni(0) Unsymmetrical biaryl issuu.com

Strategies Involving Conjugate Addition to Vinyl-Substituted Heterocycles

Conjugate addition, or Michael addition, to vinyl-substituted N-heterocycles is a well-established method for the functionalization of these systems. This approach can be used to generate precursors that could potentially be converted to N-vinyl pyridinium salts.

The reaction is typically promoted by either acid or base. thieme-connect.com In acid-promoted reactions, the acid protonates the nitrogen of the heterocycle, which enhances the electrophilicity of the vinyl group. nih.govrsc.org A variety of nucleophiles, including 4-hydroxycoumarins, 4-hydroxyquinolin-2(1H)-ones, and amines, have been successfully employed in these reactions. nih.govrsc.orgmdpi.com For example, the reaction of 4-hydroxycoumarin (B602359) with 2- or 4-vinylpyridine (B31050) in the presence of an acid promoter yields the corresponding adducts. nih.govrsc.org

The scope of nucleophiles also extends to organometallic reagents. nih.gov The intermediate anionic species formed during the Michael addition can exhibit kinetic stability, allowing for subsequent reactions with electrophiles other than a proton. nih.gov This expands the synthetic utility of this methodology.

Table 3: Conjugate Addition to Vinylpyridines

Vinylpyridine Nucleophile Promoter Product Type Reference
2-Vinylpyridine 4-Hydroxycoumarin Acid Warfarin analog nih.govrsc.org
4-Vinylpyridine 4-Hydroxycoumarin Acid Warfarin analog nih.govrsc.org
2-Vinylpyridine 4-Hydroxyquinolin-2(1H)-one Acid Quinolinone adduct nih.gov
2- or 4-Vinylpyridine Amines Acid Aminoethyl-substituted pyridine mdpi.com
2- or 4-Vinylpyridine Diethylmalonate Base Malonate adduct thieme-connect.com

Generation and Utility of N-Iminopyridinium Ylides

The generation of N-iminopyridinium ylides, which exist in equilibrium with their corresponding N-aminopyridinium salts in alkaline conditions, provides a versatile intermediate for the synthesis of various heterocyclic systems. Research by Toshihiko Okamoto and his colleagues, in a paper titled "Reaction of N-Aminopyridinium Derivatives. III. Synthesis of s-Triazolo [1, 5-α]-pyridine Ring," elucidates a key synthetic application of these ylides. nih.govjst.go.jp

In their work, an N-aminopyridinium salt (I) is shown to exist in an equilibrium mixture with its ylide counterpart, N-iminopyridine (II), when in an alkaline medium. jst.go.jp This ylide is a reactive 1,3-dipole and serves as a valuable precursor for cycloaddition reactions.

The primary utility of the in situ generated N-iminopyridinium ylide, as demonstrated by Okamoto et al., is its participation in 1,3-dipolar cycloaddition reactions with various nitrile compounds. This reaction pathway offers a novel method for constructing the s-triazolo[1,5-a]pyridine ring system. For instance, the reaction of the N-aminopyridinium salt with cyanide ion in water at room temperature leads to the formation of 2-(4-pyridyl)-s-triazolo[1,5-a]pyridine (IV). jst.go.jp The study further explored the reaction of the ylide with several other nitrile compounds to produce a range of s-triazolo[1,5-a]pyridine derivatives. jst.go.jp

Interestingly, the reactivity of the aminopyridinium precursor is highly dependent on the substitution at the amino nitrogen. The study found that N-methylaminopyridinium salt (XIII) and N-acetamidopyridinium salt (XIV) did not undergo the 1,3-dipolar cycloaddition reaction with the cyanide ion. jst.go.jp The authors suggested that the difference in reactivity among the unsubstituted (I), N-methyl (XIII), and N-acetyl (XIV) aminopyridinium salts could be explained by their respective pKa' values. jst.go.jp

This methodology highlights the generation of N-iminopyridinium ylides as transient, reactive intermediates and their specific utility in synthesizing fused heterocyclic compounds through 1,3-dipolar cycloadditions.

Table 1: Reactivity of N-Aminopyridinium Derivatives in 1,3-Dipolar Cycloaddition

PrecursorReactantProductOutcome
N-Aminopyridinium Salt (I)Cyanide Ion2-(4-pyridyl)-s-triazolo[1,5-a]pyridine (IV)Successful 1,3-dipolar cycloaddition jst.go.jp
N-Aminopyridinium Salt (I)Various Nitriless-Triazolo[1,5-a]pyridine DerivativesSuccessful 1,3-dipolar cycloaddition jst.go.jp
N-Methylaminopyridinium Salt (XIII)Cyanide IonNo ProductNo 1,3-dipolar cycloaddition observed jst.go.jp
N-Acetamidopyridinium Salt (XIV)Cyanide IonNo ProductNo 1,3-dipolar cycloaddition observed jst.go.jp

Mechanistic Studies of 1 1 Phenylvinyl Pyridinium Reactivity

Nucleophilic Addition Reactions to the Pyridinium (B92312) Core

The activation of pyridines through N-acylation or N-alkylation renders them susceptible to nucleophilic attack. scripps.eduuiowa.edu The resulting pyridinium salts are electrophilic, facilitating the addition of nucleophiles to the pyridine (B92270) ring. rsc.org

Regioselective Pathways (e.g., C2 vs. C4 Selectivity)

The regioselectivity of nucleophilic additions to pyridinium salts is a critical aspect of their reactivity. Generally, in unsubstituted pyridinium salts, nucleophilic attack can occur at the C2, C4, or C6 positions. The preference for a particular position is influenced by several factors, including the nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions.

For 1-acylpyridinium salts with no substituents at the C2 and C4 positions, the addition of "hard" nucleophiles like Grignard reagents often leads to a mixture of C2- and C4-substituted dihydropyridines, with a general preference for 1,2-addition (attack at C2). scripps.edu However, this selectivity is often not pronounced. scripps.edu Conversely, the use of "soft" nucleophiles, such as organocuprates and titanium enolates, strongly favors 1,4-addition (attack at C4). scripps.eduuiowa.edu Steric hindrance from either the nucleophile or the acyl group can also steer the reaction towards 1,4-addition. scripps.edu

In the case of N-alkyl pyridiniums, a similar trend is observed. For instance, the addition of a Grignard reagent to a simple methylated pyridinium resulted in a nearly statistical mixture of products with a C2:C4 ratio of approximately 2:1. chemrxiv.org However, the presence of substituents on the pyridine ring can dramatically alter this selectivity. An ester substituent, for example, can significantly bias the addition towards the C6 position. chemrxiv.org The directing effects of substituents are often additive. For instance, pyridiniums with both a C5-alkyl group and a bromide at C3 show a preference for C4 addition. chemrxiv.org

The rationale behind the preference for C2 and C4 attack lies in the ability to delocalize the resulting negative charge in the intermediate onto the electronegative nitrogen atom. stackexchange.com While both positions offer this stabilization, steric factors can play a role. The lone pair of electrons on the nitrogen atom can create a steric shield, making the approach of a nucleophile to the ortho (C2) position more difficult than to the para (C4) position. stackexchange.com

Nucleophile TypePreferred Position of Attack on Unsubstituted 1-AcylpyridiniumReference
Hard (e.g., Grignard reagents)C2 (1,2-addition) scripps.edu
Soft (e.g., Organocuprates)C4 (1,4-addition) scripps.eduuiowa.edu

Asymmetric Induction in Nucleophilic Additions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. spjainsasaram.co.in In the context of nucleophilic additions to pyridinium salts, this can be achieved by employing a chiral auxiliary on the activating group.

A notable example is the use of a chiral acylating group to direct the stereoselectivity of 1,2-additions to the pyridinium ring. scripps.edu When this chiral auxiliary is used with a 3-silyl-4-methoxypyridine, highly diastereoselective 1,2-additions can be achieved. scripps.edu The bulky triisopropylsilyl (TIPS) group directs the nucleophilic addition to the C6 position over the C2 position, while the methoxy (B1213986) group at C4 blocks addition at that site. scripps.edu The chiral auxiliary then controls the facial selectivity of the attack. scripps.edu

Another strategy involves using γ-amino enals with a chiral center. It has been observed that γ-dibenzylamino enals with an E-configuration react with cuprates in a diastereoselective 1,2-addition, which is an unexpected outcome. rsc.org In contrast, the corresponding Z-isomers undergo diastereoselective additions with organolithium reagents. rsc.org This demonstrates how the stereochemistry of a remote substituent can influence the outcome of a nucleophilic addition.

Radical Chemistry Involving 1-(1-Phenylvinyl)pyridinium Analogues

Pyridinium salts are also valuable precursors in radical chemistry, where they can undergo single-electron transfer processes to generate radical species. rsc.org

Single Electron Transfer Processes

Single-electron transfer (SET) is a fundamental process in many radical reactions. nih.gov In the context of pyridinium salts, they can readily undergo a single electron reduction to generate radicals. rsc.org For instance, photoredox catalysis can be employed to initiate SET. An excited photocatalyst can reduce a Katritzky pyridinium salt to produce a corresponding radical. mdpi.comencyclopedia.pub This radical can then participate in subsequent reactions. mdpi.comencyclopedia.pub

Frustrated Lewis Pairs (FLPs), formed from a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can also facilitate SET. uva.nl N-amidopyridinium salts can act as effective Lewis acids in the formation of FLPs with a phosphine (B1218219) like PtBu₃. nih.gov The resulting encounter complex can promote SET, leading to the generation of a phosphine radical cation and ultimately an alkyl radical. nih.gov

Difunctionalization of Alkenes Using Pyridinium Salts as Radical Precursors

Pyridinium salts have emerged as versatile reagents for the difunctionalization of alkenes, a process that installs two new functional groups across a double bond. rsc.org These reactions often proceed through radical intermediates.

One strategy involves using pyridinium salts as radical precursors in photoredox-catalyzed reactions. For example, Katritzky pyridinium salts can be used in the 1,2-dicarbofunctionalization of aryl alkenes. mdpi.comencyclopedia.pub In a reaction catalyzed by an iridium photocatalyst, the pyridinium salt is reduced to generate a radical, which then adds to the alkene. mdpi.comencyclopedia.pub The resulting intermediate can be further oxidized to a carbocation, which is then trapped by a nucleophile to yield the difunctionalized product. mdpi.comencyclopedia.pub

Pyridinium salts can also act as pyridine transfer reagents. rsc.org In these reactions, an alkyl radical adds to the pyridinium core, typically at the C2 or C4 position, leading to pyridylation of the alkene. rsc.org

Investigations into Reaction Mechanisms

Mechanistic studies are crucial for understanding and optimizing these radical reactions. For example, in the photoredox-catalyzed difunctionalization of alkenes, the proposed mechanism begins with the reduction of the pyridinium salt by the excited photocatalyst. mdpi.comencyclopedia.pub The generated radical adds to the alkene, forming a new radical intermediate. mdpi.comencyclopedia.pub This intermediate is then oxidized to a carbocation, which is trapped by a nucleophile. mdpi.comencyclopedia.pub

In reactions involving FLPs, mechanistic studies have shown that N-amidopyridinium salts form an FLP with a phosphine, and the resulting complex facilitates SET to generate a phosphine radical cation. nih.gov This cation can then react with other species in the reaction mixture to generate the desired radical for the subsequent transformation. nih.gov The efficiency of these reactions can sometimes be enhanced by visible light irradiation. nih.gov

The reactivity of the this compound moiety is characterized by its involvement in sophisticated intramolecular processes, including palladium-catalyzed cyclizations and sigmatropic rearrangements, which open pathways to complex heterocyclic scaffolds.

Palladium-Catalyzed Dihydroindenoacridine Synthesis via Vinylphenyl Intermediates

The synthesis of complex, fused N-heterocyclic systems such as dihydroindenoacridines can be achieved through palladium-catalyzed domino reactions. mdpi.com These reactions often proceed via C-H activation and subsequent intramolecular arylation. mdpi.comrsc.org While a direct, documented synthesis of dihydroindenoacridines via a this compound intermediate is specific, a plausible mechanistic pathway can be constructed based on established palladium catalysis principles.

The process would likely begin with the formation of a vinylphenyl pyridinium species. In a subsequent key step, a palladium(II) catalyst would facilitate the directed C-H activation of an appropriate C-H bond on the phenyl ring. nih.gov This forms a cyclopalladated intermediate. nih.gov The vinyl group, activated by the pyridinium ring, could then undergo an intramolecular migratory insertion or a Heck-type cyclization. nih.govmdpi.com The final step would involve reductive elimination from the palladium center, forging the new carbon-carbon bond required to close the polycyclic ring system and regenerating the active Pd(0) catalyst, which is then re-oxidized to Pd(II) to continue the catalytic cycle. nih.gov This sequence of intermolecular amination followed by intramolecular direct arylation provides a powerful strategy for the regioselective synthesis of functionalized, annulated N-heterocycles. mdpi.com

Sigmatropic Rearrangements in Pyridinium Ylide Systems

Beyond cycloadditions, vinyl pyridinium ylides, which can be generated from precursors like this compound salts, are known to participate in pericyclic reactions, including sigmatropic rearrangements and electrocyclizations. sci-hub.se These reactions represent an important, alternative reaction manifold for these versatile intermediates. sci-hub.se

Upon treatment with a base, a 1-alkylpyridinium salt can be deprotonated to form a pyridinium ylide. If the alkyl group contains a vinyl substituent, a conjugated vinyl pyridinium ylide is formed. sci-hub.se This intermediate is not limited to reacting as a 1,3-dipole. Instead, it can undergo concerted sigmatropic rearrangements, where a σ-bond migrates across the π-system. nih.gov

Commonly observed pathways for related allylic ylides include the sci-hub.seacs.org-sigmatropic rearrangement. acs.orgrsc.org In this process, the ylide undergoes a rearrangement through a five-membered transition state to form a new, rearranged heterocyclic structure. rsc.org Another potential pathway is a 1,5-electrocyclization of the vinyl pyridinium ylide, which leads to the formation of spirodihydroindolizine systems in related substrates. sci-hub.se These pericyclic reactions are often highly stereospecific and provide a powerful method for carbon-carbon bond formation and the synthesis of complex molecular architectures from simple pyridinium salt precursors. nih.gov

Tautomeric Equilibria in this compound Related Cations

The this compound cation is intimately related to the keto-enol tautomerism observed in 1-phenacylpyridinium salts. The enol form, 1-(2-hydroxy-2-phenylvinyl)pyridinium, is the direct precursor to this compound via dehydration. The equilibrium between the keto (1-phenacylpyridinium) and enol tautomers is a critical aspect of its chemistry.

Studies have shown that in solution, the 1-phenacylpyridinium cation is predominantly in the keto form. Current time information in Bangalore, IN. The equilibrium constant for this keto-enol tautomerism (KT) indicates a strong preference for the keto structure. For the parent 1-phenacylpyridinium ion, the negative logarithm of the tautomeric equilibrium constant (pKT) was determined to be 6.10, signifying that the keto form is over a million times more stable than the enol form. Current time information in Bangalore, IN.

Computational studies confirm the higher stability of the keto tautomer, even though the enol form, 1-(2-hydroxy-2-phenylvinyl)pyridinium, is stabilized by conjugation. Current time information in Bangalore, IN. This preference is attributed to several factors. The 1-(2-hydroxy-2-phenylvinyl)pyridinium cation is not planar, which limits the effectiveness of the conjugation. Current time information in Bangalore, IN. Furthermore, while there is some electrostatic attraction between the onium nitrogen and the hydroxy oxygen atoms, it is not sufficient to overcome the inherent stability of the carbonyl group in the keto form. Current time information in Bangalore, IN. The presence of the strongly electron-accepting pyridinium group has only a minor effect on the acidity of the methylene (B1212753) protons in the 1-phenacylpyridinium salts. Current time information in Bangalore, IN.

Below is a table summarizing the equilibrium constants for related pyridinium cations.

CompoundpKT (-log KT)pKa
1-Phenacylpyridinium6.1010.90
1-Phenacyl(4-dimethylamino)pyridinium5.5513.2
(Data sourced from ResearchGate publication) Current time information in Bangalore, IN.

Structural Characterization and Conformational Analysis of 1 1 Phenylvinyl Pyridinium Derivatives

X-ray Crystallography of Pyridinium (B92312) Vinyl Compounds

Studies on various substituted vinylpyridinium salts have successfully determined their crystal structures. For instance, the crystal structure of 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) was solved using single-crystal X-ray diffraction. mdpi.com This analysis revealed that MMPI crystallizes in a monoclinic system with a P121/C1 space group. mdpi.com Similarly, the structures of novel N-quaternized ketene (B1206846) N,O-acetals, such as 1-(1-ethoxyethen-yl)-2-[methyl(phenyl)amino]-pyridin-1-ium trifluoromethanesulfonate (B1224126), have been determined, providing rare insights into the crystallography of pyridinium ketene hemiaminals. nih.gov

The data obtained from X-ray diffraction are crucial for understanding the fundamental geometry of these molecules. For example, in the case of (E)-4-[4-(dimethylamino)styryl]pyridinium perchlorate, X-ray analysis provided detailed information about its crystal and molecular structure. researchgate.net The crystallographic data for compounds like MMPI includes lattice parameters and the volume of the unit cell, which are foundational for more complex analyses of molecular conformation and packing. mdpi.com

The table below summarizes crystallographic data for a representative 1-(1-phenylvinyl)pyridinium derivative.

Table 1: Crystallographic Data for 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI)

Parameter Value
Crystal System Monoclinic
Space Group P121/C1
a (Å) 6.8601(6)
b (Å) 19.7111(16)
c (Å) 10.8400(8)
α (°) 90
β (°) 91.207(3)
γ (°) 90
Volume (ų) 1465.5(2)
Z 4

Data sourced from CCDC reference No. 2131739. mdpi.com

Analysis of Molecular Geometry and Conformational Preferences

The spatial arrangement of atoms and functional groups in this compound derivatives dictates many of their properties. Computational modeling and X-ray data are used to analyze their preferred geometries and rotational dynamics. mdpi.com

Non-Coplanar Arrangements of Substituents

A recurring feature in the molecular geometry of these compounds is the non-coplanar arrangement of the pyridinium and phenyl rings. In 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI), the structure is characterized by a cationic part, {4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium} [C₁₅H₁₆NO⁺], and an iodide anion [I⁻]. mdpi.com The various moieties within the cation are not in the same plane. mdpi.comnih.gov

Similarly, in 1-(1-ethoxyethen-yl)-2-[methyl(phenyl)amino]-pyridin-1-ium trifluoromethanesulfonate, the cation is described as being composed of three distinct planar fragments that assemble into a non-coplanar whole. nih.gov The phenyl substituent and the ethoxyvinyl group are oriented on the same side of the molecule, with the closest relationship to being coplanar among the three fragments. nih.gov This deviation from planarity is a critical aspect of their conformational analysis, influencing both intramolecular and intermolecular interactions. Density functional theory (DFT) calculations on related N-(1-alkoxyvinyl)pyridinium salts have been used to explore the energy landscape of rotation around the exocyclic C–N bond, highlighting the stability of these non-coplanar conformations. mdpi.com

Rotational Disorder Phenomena

Rotational disorder is another significant phenomenon observed in the crystal structures of pyridinium vinyl compounds. This occurs when a molecule or a part of it can adopt multiple orientations within the crystal lattice.

For example, in the crystal structure of (E)-1-methyl-4-[2-(2-naphthyl)vinyl]pyridinium iodide, the cation is disordered over two different orientations. researchgate.netnih.gov These orientations are related by a 180° rotation around the long axis of the molecule, with refined site occupancies of 0.554 (7) and 0.446 (7). researchgate.netnih.gov Both disordered components maintain an E configuration at the vinyl double bond. researchgate.netnih.gov

A similar phenomenon is seen in 1-(2,3-dihydroxypropyl)-4-{2-[4-(dimethylamino)phenyl]vinyl}pyridinium chloride, where each of the two independent cations in the unit cell exhibits twofold rotational disorder around the vinyl group linkage. nih.gov The occupancies for these rotamers were also found to be unequal. nih.gov This disorder indicates that different rotational conformations can co-exist within the solid state, often with small energy differences between them.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound derivatives interact with each other and with anions or solvent molecules governs the formation of larger, ordered structures known as supramolecular assemblies. nankai.edu.cnnih.govrsc.orgaps.org These interactions are primarily non-covalent and play a crucial role in the stability of the crystal lattice. rsc.org

Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal packing of many pyridinium salts. In hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride, the crystal structure is stabilized by a network of hydrogen bonds involving the cation, the chloride anion, and water molecules. nih.gov Key interactions include N(1)⁺-H···Cl⁻ and strong O(1W)–H···Cl⁻ bonds. nih.gov The formation of miscible blends in poly(vinylpyridines) with phenolic resins is also attributed to intermolecular hydrogen bonding between the hydroxyl groups of the phenolic resin and the pyridine (B92270) rings. nycu.edu.tw

C-H...O and C-H...Cl Interactions

Besides classical hydrogen bonds, weaker C-H···anion interactions are vital for the three-dimensional stability of these compounds. In N-(1-ethoxyvinyl)pyridinium triflates, the structural stability is maintained by an array of C-H···O hydrogen bonds. mdpi.comnih.gov These interactions occur between the oxygen atoms of the triflate anion's -SO₃ group and hydrogen atoms from the aromatic ring and the vinyl group of the pyridinium cation. mdpi.comnih.gov

The table below details some of the key intermolecular interactions found in these derivatives.

Table 2: Common Intermolecular Interactions in Phenylvinyl Pyridinium Derivatives

Interaction Type Description Example Compound
N⁺-H···Cl⁻ Hydrogen bond between the pyridinium nitrogen proton and a chloride anion. (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride hydrate (B1144303) nih.gov
O-H···Cl⁻ Hydrogen bond between a hydroxyl group (from the substituent or solvent) and a chloride anion. 1-(2,3-dihydroxypropyl)-4-{2-[4-(dimethylamino)phenyl]vinyl}pyridinium chloride nih.gov
C-H···O Weak hydrogen bond between a C-H group (from the aromatic ring or vinyl group) and an oxygen atom of an anion. N-(1-Ethoxyvinyl)pyridinium triflates mdpi.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are pivotal in describing the electronic makeup of molecules. For the 1-(1-phenylvinyl)pyridinium system, these calculations primarily focus on its more stable keto-tautomer, 1-phenacylpyridinium, and the corresponding enol form, 1-(2-hydroxy-2-phenylvinyl)pyridinium.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), whose energy gap is a critical parameter for assessing chemical reactivity and stability. physchemres.org For pyridinium (B92312) derivatives, DFT calculations help in understanding the distribution of electron density and the nature of the frontier orbitals. nih.gov

Table 1: Representative Frontier Molecular Orbital Analysis using DFT This table is illustrative, as specific computational data for this compound is not publicly available. The data represents typical values for related aromatic cations.

Molecular OrbitalEnergy (eV) (Illustrative)Description
LUMO+1 -1.5Delocalized over the pyridinium and phenyl rings.
LUMO -2.0Primarily localized on the pyridinium ring, indicating a site for nucleophilic attack.
HOMO -6.5Primarily localized on the phenacyl substituent.
HOMO-1 -7.0Contributions from both the phenyl group and the pyridinium ring.
HOMO-LUMO Gap 4.5Suggests significant stability and predicts electronic transitions in the UV region.

Ab Initio Methods for Stability Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the relative stabilities of different molecular forms, such as tautomers. researchgate.net For the system , ab initio studies have been performed on the tautomeric pair: the keto form (1-phenacylpyridinium cation) and the enol form (1-(2-hydroxy-2-phenylvinyl)pyridinium cation). researchgate.net

Research has consistently shown that the 1-phenacylpyridinium cation is the more stable tautomer. researchgate.net Ab initio calculated energies confirm the higher stability of the keto form, even though the enol form is stabilized by conjugation. researchgate.net The calculations also indicate that the 1-(2-hydroxy-2-phenylvinyl)pyridinium cation is not a planar molecule. researchgate.net Furthermore, these methods reveal an electrostatic attraction between the onium nitrogen and the hydroxy oxygen atoms in this enol cation. researchgate.net The choice of ab initio method, such as MP2/6-31G**, has been shown to provide the best results for calculating the enthalpy of proton transfer in similar systems. researchgate.net

Table 2: Calculated Relative Stability of Tautomers using Ab Initio Methods Based on findings from Ośmiałowski et al. (2003). researchgate.net Specific energy values are not provided in the abstract.

TautomerStructureRelative StabilityKey Computational Finding
Keto Form 1-Phenacylpyridinium cationMore StableConfirmed as the ground state by ab initio energy calculations. researchgate.net
Enol Form 1-(2-hydroxy-2-phenylvinyl)pyridinium cationLess StableNon-planar structure with intramolecular electrostatic attraction. researchgate.net

Computational Probing of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the identification of transition states and intermediates. researchgate.net For reactions involving pyridinium salts, DFT calculations are frequently employed to map out the potential energy surface of a reaction, helping to understand regioselectivity and reaction pathways. beilstein-archives.org

For instance, the formation of pyridinium ylides from N-phenacylpyridinium salts and a base is a classic reaction. DFT studies can elucidate the energetics of the deprotonation step and the subsequent reactivity of the resulting ylide. These ylides are key intermediates in various synthetic transformations, and understanding their electronic structure and reactivity through computational models is crucial for predicting reaction outcomes. researchgate.net Studies on related systems, such as the reaction of pyridinium salts with sulfinates, have used DFT to reveal plausible mechanisms involving the formation of electron donor-acceptor (EDA) complexes. beilstein-archives.org

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR/Raman), serving as a powerful tool for structure validation. researchgate.netresearchgate.net

For the 1-phenacylpyridinium system and its derivatives, DFT calculations have been employed to predict vibrational spectra. The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign vibrational modes. researchgate.net Similarly, methods like GIAO (Gauge-Including Atomic Orbital) combined with DFT can be used to calculate NMR chemical shifts. researchgate.net Good linear correlations between experimental and calculated chemical shifts, particularly for carbon atoms, have been reported for related structures, which aids in the unambiguous assignment of NMR signals and confirmation of the molecular structure in solution. researchgate.net

Table 4: Comparison of Experimental and Computationally Predicted Spectroscopic Data This table is illustrative of the methodology. Specific data for this compound is not publicly available.

Spectroscopic DataExperimental Value (Illustrative)Calculated Value (Illustrative)Method
13C NMR (C=O) 195.0 ppm194.5 ppmGIAO/B3LYP/6-311++G(d,p)
1H NMR (CH2) 5.5 ppm5.4 ppmGIAO/B3LYP/6-311++G(d,p)
IR (C=O stretch) 1700 cm-11715 cm-1B3LYP/6-31G(d,p)

Advanced Applications in Organic Synthesis and Chemical Biology Research

Utilization of 1-(1-Phenylvinyl)pyridinium as a Versatile Synthetic Intermediate

The reactivity of the this compound core allows for its transformation into a variety of more complex molecular structures. It serves as a key building block for several classes of nitrogen-containing heterocyclic compounds.

Dihydropyridines (DHPs) are a crucial class of heterocycles, with 1,2- and 1,4-dihydropyridines being prominent precursors for piperidines and pyridines, respectively, which are common components in pharmaceuticals. nih.gov The catalytic dearomatization of pyridinium (B92312) salts is a powerful method for constructing these chiral N-heterocycles. acs.org

The synthesis of dihydropyridines often involves the reduction of a parent pyridine (B92270) or the addition of a nucleophile to a pyridinium salt. rsc.org For instance, the rhodium-catalyzed reaction of α,β-unsaturated imines and alkynes can produce highly substituted dihydropyridines. osti.gov A particularly effective method involves the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents under chiral copper catalysis, which yields enantioenriched functionalized 1,4-dihydropyridines. acs.org While direct examples using the this compound salt are specific, the general principle of nucleophilic addition is broadly applicable. For example, a related compound, 2-(1-phenylvinyl)pyridine, has been used in the synthesis of 4-amido-1,4-dihydropyridines. semanticscholar.org The catalytic enantioselective synthesis of 1,2-dihydropyridines has also been achieved through a modular organocatalytic Mannich/Wittig/cycloisomerization sequence. nih.gov

Table 1: Selected Synthetic Routes to Dihydropyridines from Pyridine/Pyridinium Precursors

Precursor TypeReaction TypeKey Reagents/CatalystsProduct TypeReference
Pyridinium SaltsAsymmetric 1,4-DearomatizationGrignard Reagents, Chiral Copper CatalystChiral 1,4-Dihydropyridines acs.org
N-Acyl Pyridinium SaltAsymmetric Nucleophilic AdditionGrignard Reagents, Chiral AuxiliaryChiral 1,2-Dihydropyridines rsc.org
α,β-Unsaturated Imines/AlkynesC-H Alkenylation/ElectrocyclizationRhodium CatalystHighly Substituted Dihydropyridines osti.gov
Aldimines, Aldehydes, PhosphoranesMannich/Wittig/CycloisomerizationChiral Amine OrganocatalystChiral 1,2-Dihydropyridines nih.gov

Fused heterocyclic systems are cornerstones of many biologically active molecules. Imidazo[1,2-a]pyridines, in particular, are recognized as privileged scaffolds in medicinal chemistry due to their presence in compounds with a wide array of activities, including antiviral, anticancer, and antimicrobial properties. nih.govmdpi.com The synthesis of these scaffolds can be achieved through various strategies, often involving pyridinium intermediates.

Pyridinium ylides, which can be generated from pyridinium salts, are versatile intermediates for synthesizing fused heterocycles like indolizines through [3+2] cycloaddition reactions. researchgate.netresearchgate.net A highly relevant synthesis involves the palladium-catalyzed decarboxylative alkenylation of 2-phenylimidazo[1,2-a]pyridine (B181562) with cinnamic acid to produce 2-phenyl-3-(1-phenylvinyl)imidazo[1,2-a]pyridine. thieme-connect.com This demonstrates the direct incorporation of the 1-phenylvinyl moiety onto the imidazo[1,2-a]pyridine (B132010) core.

More general methods for imidazo[1,2-a]pyridine synthesis include the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines and the reaction of 2-aminopyridines with ketones. organic-chemistry.org A straightforward, environmentally friendly method involves reacting N-alkyl pyridinium salts with S-alkyl thiouronium salts in water to produce 2,3-disubstituted imidazo[1,2-a]pyridines in good yields. rsc.org

The development of efficient glycosylation and nucleoside synthesis methods is critical for chemical biology and drug discovery. Pyridinium salts have found utility in this area, both as activating groups and as part of the glycosyl donor itself. A significant advancement is the use of glycosyl ortho-(1-phenylvinyl)benzoates (PVB) as highly effective glycosyl donors. rsc.orgnih.gov These donors are stable, easily accessible, and can be activated under Brønsted acid catalysis for O-, S-, and C-glycosylations. acs.org

This methodology provides an orthogonal, reactivity-based one-pot strategy that is suitable for constructing both complex glycans and challenging N-nucleosides. rsc.org The PVB-based approach avoids issues like aglycon transfer and undesired interference from the leaving group. rsc.org Furthermore, pyridinium salts have been identified as side-products in oligonucleotide synthesis, and their reactivity towards nucleophiles can be harnessed for the synthesis of modified nucleosides. nih.govnih.govresearchgate.net For instance, N-(pyrimidin-2-one-4-yl)-pyridinium chlorides react with various nucleophiles under mild conditions to yield 4-substituted pyrimidinones. researchgate.net Pyridinium acid salts also serve as effective coupling activators in the synthesis of sterically defined phosphorothioate (B77711) oligonucleotides. google.com

Synthesis of Fused Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyridines)

Development of Novel Catalytic Systems Based on Pyridinium Chemistry

Pyridinium scaffolds are not just synthetic targets but also key components of novel catalytic systems. Their electron-deficient nature and ability to engage in non-covalent interactions make them suitable for organocatalysis. nih.gov

Electron-deficient pyridinium cations can function as anion-binding catalysts. They activate electrophiles, such as 1-chloroisochroman, by binding to the halide, which generates a reactive oxonium species. This activation strategy, which relies on Coulombic and anion-π interactions, represents a conceptually novel approach in organocatalysis.

Chiral bis-pyridinium salts have been developed as effective metal-free catalysts for stereoselective reactions like the Diels-Alder cycloaddition. unimi.itthieme-connect.com For example, a catalyst derived from 2-picolinaldehyde and a chiral binaphthyl diamine was shown to catalyze the reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes with moderate enantioselectivity. thieme-connect.com Additionally, pyridinium salts have been employed in photochemical catalytic systems. In the absence of a traditional photocatalyst, amino acid-derived pyridinium salts can act as alkylating reagents for the α-alkylation of aldehydes, proceeding via a light-activated charge-transfer complex. rsc.org The catalytic performance of pyridinium-based ionic liquids has also been explored for CO2 fixation, showing superiority over imidazolium-based systems. researchgate.net

Chromophore Design and Non-Linear Optical (NLO) Materials Development

The extended π-conjugation and inherent charge of pyridinium salts make them excellent candidates for the design of chromophores with significant non-linear optical (NLO) properties. mdpi.com These organic materials are of great interest for applications in optoelectronics, optical switching, and high-speed information processing. mdpi.com

Stilbazolium derivatives, which feature a pyridinium ring linked to a phenyl group via a vinyl bridge, are a prominent class of NLO chromophores. mdpi.com The charge transfer transition in these molecules leads to large second-order NLO responses (hyperpolarizability, β). For example, the stilbazolium derivative 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) has been synthesized and characterized for its NLO properties. mdpi.com Theoretical studies on amino- and nitro-substituted pyridine derivatives have shown that the nature and position of substituents have a profound influence on the second-order optical properties. jlu.edu.cn The NLO response of pyrene-pyridine chromophores can be reversibly switched by protonation/deprotonation or by coordination to metal centers, demonstrating the tunability of these systems. mdpi.com

Table 2: NLO Properties of Selected Pyridinium-Based Chromophores

Compound/SystemNLO Property MeasuredKey FindingReference
4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI)Second and Third-Order NLOSuccessfully synthesized and characterized as a new organic NLO crystal. mdpi.com
Amino- and Nitro-substituted PyridinesSecond-Order Optical Susceptibility (β)Substituents have a great influence on NLO properties. jlu.edu.cn
Pyrene-Pyridine Chromophores (L1, L2)Second Harmonic Generation (μβλ)NLO response sign can be inverted by protonation or metal coordination. mdpi.com
Fluorinated trans-dicationic Pyridinium PorphyrinThird-Order NLOInvestigated for nonlinear optical absorption and refraction. scispace.com

Exploration of Related Pyridinium Scaffolds in Drug Discovery Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in over 7,000 existing drug molecules and a significant percentage of FDA-approved pharmaceuticals. rsc.orgdovepress.comtandfonline.com Its derivatives have diverse applications as therapeutic agents. nih.gov The inclusion of the pyridine motif can improve key pharmacological parameters such as water solubility and cell permeability. nih.govresearchgate.net

The pyridinium scaffold is present in numerous commercially available drugs targeting a wide range of diseases. dovepress.comtandfonline.com Examples include abiraterone (B193195) (prostate cancer), isoniazid (B1672263) (tuberculosis), omeprazole (B731) (ulcers), and pyridostigmine (B86062) (myasthenia gravis). dovepress.comtandfonline.comslideshare.net The structural versatility of the pyridine ring allows for the creation of large compound libraries for screening against various biological targets. dovepress.com Research continues to explore novel pyridine derivatives for antibacterial, antifungal, antiviral, and anti-inflammatory activities. rsc.org For instance, certain pyridinium salts have shown potent activity against methicillin-resistant S. aureus (MRSA). researchgate.net The development of pyridine-based drugs is an ever-expanding field, with the expectation that many new pharmaceuticals containing this heterocycle will become available in the coming years. rsc.orgtandfonline.com

Q & A

Basic: What are the established synthetic routes for 1-(1-Phenylvinyl)pyridinium derivatives, and how can reproducibility be ensured?

Methodological Answer:
Synthesis typically involves transition-metal-catalyzed cross-coupling or quaternization reactions. For example, Grubbs second-generation catalyst has been used to facilitate olefin metathesis in related pyridinium systems (e.g., 6-Methoxy-4-(1-phenylvinyl)-2H-benzopyran synthesis) . To ensure reproducibility:

  • Detailed Protocols : Document exact stoichiometry, solvent purity, and reaction conditions (temperature, time, atmosphere).
  • Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) for new compounds and cite literature for known analogs .
  • Supporting Information : Include step-by-step procedures and raw data (e.g., chromatograms) in supplementary materials to enable replication .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound compounds?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of vinyl substitution and pyridinium ring integrity. For example, coupling constants in ¹H NMR can distinguish cis vs. trans vinyl configurations .
  • Mass Spectrometry (HRMS) : Validate molecular formulas and detect potential byproducts.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
  • UV-Vis Spectroscopy : Monitor electronic transitions linked to the conjugated vinyl-pyridinium system.
    Always compare data with literature values for known analogs and include error margins for reproducibility .

Advanced: How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate the electronic structure of this compound?

Methodological Answer:

  • Parameter Selection : Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to validate models .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding experimental design for functionalization reactions.
  • Data Integration : Overlay computational results with experimental NMR chemical shifts or UV-Vis absorption maxima to refine hypotheses about conjugation effects .

Advanced: What strategies resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?

Methodological Answer:
Contradictions may arise from:

  • Variable Catalyst Loadings : Systematically test palladium/copper catalysts at different concentrations (e.g., 1–5 mol%) to identify optimal conditions .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents to assess solvation’s role in reaction kinetics.
  • Side Reactions : Use LC-MS or in-situ IR to detect intermediates (e.g., Heck byproducts) that may compete with desired pathways.
    Publish full datasets, including failed attempts, to clarify boundary conditions for reactivity .

Advanced: How to design experiments to study the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Variables :
    • pH Range : Test stability in buffered solutions (pH 2–12) using HCl/NaOH.
    • Temperature Gradients : Perform accelerated aging studies at 25°C, 40°C, and 60°C.
  • Analytical Methods :
    • HPLC Monitoring : Quantify degradation products over time.
    • Kinetic Analysis : Plot degradation rates (Arrhenius plots) to extrapolate shelf-life .
  • Validation : Replicate experiments ≥3 times and report confidence intervals for degradation half-lives .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound’s biomedical applications?

Methodological Answer:

  • Feasibility : Assess resource availability (e.g., cytotoxicity assays require cell culture facilities) .
  • Novelty : Screen derivatives for unexplored bioactivity (e.g., antimicrobial resistance modulation) using high-throughput assays .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies, including dose-limiting toxicity tests .
  • Relevance : Align with global health priorities (e.g., antimalarial or antiviral potential) and cite unmet needs in literature reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.